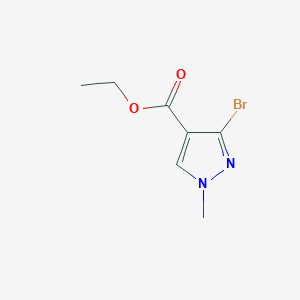

Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate

Description

Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate (CAS 139308-52-4) is a brominated pyrazole derivative with the molecular formula C₇H₉BrN₂O₂ (molecular weight: 233.06 g/mol). Key properties include a predicted boiling point of 290.7±20.0°C, density of 1.58±0.1 g/cm³, and pKa of -2.40±0.10, indicating moderate acidity . The compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic hybrids (e.g., triazole-pyrazole hybrids) via substitution or cross-coupling reactions. Its stability under inert gas storage (2–8°C) makes it suitable for controlled synthetic applications .

Properties

IUPAC Name |

ethyl 3-bromo-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-3-12-7(11)5-4-10(2)9-6(5)8/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDADHABILFWYRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate typically involves the bromination of 1-methyl-1H-pyrazole-4-carboxylate. This can be achieved through the reaction of 1-methyl-1H-pyrazole-4-carboxylate with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding ethyl 1-methyl-1H-pyrazole-4-carboxylate.

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.

Major Products Formed:

Substitution Reactions: Formation of various substituted pyrazole derivatives.

Reduction Reactions: Formation of ethyl 1-methyl-1H-pyrazole-4-carboxylate.

Oxidation Reactions: Formation of carboxylic acids and other oxidized products.

Scientific Research Applications

Biological Activities

Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate exhibits various biological activities that make it a candidate for further research in pharmacology and agrochemistry.

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds, including this compound, have demonstrated antimicrobial properties. In a study evaluating several pyrazole derivatives, compounds were tested against various bacterial strains and showed significant inhibitory effects .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies suggest that it may inhibit specific cancer cell lines through mechanisms involving the modulation of cellular pathways related to apoptosis and cell proliferation .

Insecticidal Activity

Insecticidal activity has been reported for pyrazole derivatives, indicating potential use in agricultural applications as pesticides or herbicides. The structure of this compound allows it to interact with biological systems in insects, potentially disrupting their normal physiological functions .

Medicinal Chemistry Research

A notable case study involved the synthesis and evaluation of this compound as a potential lead compound for developing new drugs targeting neurodegenerative diseases such as Parkinson's disease. The study focused on the compound's ability to inhibit microglial activation, which is associated with neuroinflammation .

Agrochemical Applications

In another research project, this compound was tested for its efficacy as an insecticide against common agricultural pests. The results indicated that the compound exhibited significant insecticidal activity, leading to its consideration for development into a commercial pesticide formulation .

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in electrophilic substitution reactions, leading to the formation of new derivatives with potential biological activities . The pyrazole ring structure allows for interactions with various enzymes and receptors, contributing to its diverse biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Ethyl 3-bromo-1H-pyrazole-4-carboxylate (CAS 1353100-91-0)

- Molecular Formula : C₆H₇BrN₂O₂ (MW: 219.04 g/mol) .

- Key Difference : Lacks the methyl group at the pyrazole N1 position, reducing steric hindrance and altering reactivity in substitution reactions.

- Applications: Serves as a precursor for non-methylated pyrazole derivatives, often used in medicinal chemistry for scaffold diversification .

Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS 400877-53-4)

- Molecular Formula : C₇H₉BrN₂O₂ (MW: 233.06 g/mol) .

- Key Difference : Bromine and ester groups are transposed (positions 3 vs. 4 on the pyrazole ring), affecting electronic distribution and regioselectivity in reactions.

- Applications : Used in Suzuki-Miyaura couplings due to the favorable positioning of bromine for cross-coupling .

Ethyl 3-azido-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate

- Molecular Formula : C₁₃H₁₂BrN₅O₂ (MW: 349.02 g/mol) .

- Key Difference : Azido group at position 3 and a 4-bromobenzyl substituent at N1.

- Applications : Facilitates click chemistry (e.g., CuAAC reactions) to generate triazole hybrids, contrasting with the bromine-mediated substitution pathways of the target compound .

Physical and Chemical Properties

Key Observations :

Crystallographic and Computational Insights

- Crystallography : Tools like Mercury CSD aid in analyzing packing patterns and hydrogen-bonding interactions, critical for understanding solubility and stability .

- Hydrogen Bonding : Bromine’s electronegativity influences crystal packing via weak C–H···Br interactions, contrasting with azido or triazole derivatives that engage in stronger N–H···O/N hydrogen bonds .

Biological Activity

Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate (C7H9BrN2O2), with a molecular weight of approximately 233.06 g/mol, is a significant compound within the pyrazole family. This article delves into its biological activities, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyrazole ring characterized by two nitrogen atoms and various substituents:

- Bromine atom at the 3-position

- Ethyl ester group at the 1-position

- Carboxylate functionality at the 4-position

This unique substitution pattern contributes to its diverse biological activities, including anti-inflammatory and anticancer properties.

Anti-inflammatory Properties

Research has indicated that this compound exhibits notable anti-inflammatory activity . It has been shown to interact with inflammatory mediators, potentially modulating pathways involved in pain perception and inflammation. Preliminary studies suggest that it may influence specific receptors associated with these processes.

Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, showcasing significant cytotoxic effects. For example:

These findings suggest that this compound may serve as a lead structure for developing new anticancer agents.

The mechanism through which this compound exerts its biological effects involves:

- Inhibition of Cytochrome P450 Enzymes : Studies have identified it as a potential inhibitor of CYP1A2, which is crucial for drug metabolism. This inhibition could significantly impact pharmacokinetics when used in drug formulations.

- Interaction with Biological Targets : The compound's structure allows it to bind to specific enzymes and receptors, influencing various biochemical pathways associated with inflammation and cancer progression.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Cytotoxicity Against Cancer Cell Lines : A study reported significant cytotoxicity against MCF7 and NCI-H460 cell lines, indicating its potential as an anticancer agent .

- Anti-inflammatory Mechanisms : Research indicated that this compound could modulate inflammatory responses by interacting with key signaling pathways.

- Pharmacological Investigations : Ongoing studies aim to further elucidate its pharmacological profile, focusing on its interactions with various biological molecules and pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves cyclization of pyrazole precursors followed by bromination. Key steps include:

- Cyclization : Reacting ethyl acetoacetate with hydrazine derivatives under reflux in ethanol or acetic acid to form the pyrazole core .

- Bromination : Electrophilic bromination using N-bromosuccinimide (NBS) or bromine in dichloromethane at 0–50°C .

- Optimization : Use TLC to monitor reaction progress (e.g., cyclohexane/ethyl acetate gradients) . Purification via flash chromatography (e.g., silica gel, 0–30% ethyl acetate in cyclohexane) improves yield (up to 96%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include the ester carbonyl (δ ~161.5 ppm in 13C NMR) and pyrazole protons (δ ~7.74 ppm in 1H NMR) .

- IR Spectroscopy : Confirm ester (C=O stretch at ~1681 cm⁻¹) and C-Br (600–700 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 349/351 [M⁺] with Br isotope patterns) .

Q. What purification strategies are recommended for isolating this compound from complex mixtures?

- Methodological Answer :

- Dry Loading : Adsorb crude product onto Celite before flash chromatography to minimize solvent usage .

- Gradient Elution : Use cyclohexane/ethyl acetate (0–30%) over 15 column volumes for high-purity isolation (>95%) .

Advanced Research Questions

Q. How can crystallographic software resolve the crystal structure of brominated pyrazoles, and what challenges arise during refinement?

- Methodological Answer :

- SHELX Suite : Use SHELXL for small-molecule refinement. Challenges include handling twinned data or high thermal motion. Hydrogen bonding patterns (e.g., C–H···O/N interactions) can be analyzed via Mercury’s "Materials Module" .

- Graph Set Analysis : Classify hydrogen-bonding motifs (e.g., R₂²(8) rings) to predict packing behavior .

Q. How do solvent polarity and temperature influence nucleophilic substitution of the bromine atom?

- Methodological Answer :

- Kinetic Studies : Polar aprotic solvents (e.g., DMF) enhance SN2 reactivity, while elevated temperatures (50–80°C) accelerate substitution. Monitor via ¹H NMR to track bromide displacement .

- Controlled Experiments : Compare reaction rates in THF vs. acetonitrile to correlate solvent dielectric constant with activation energy .

Q. What methodologies address contradictions in reported synthetic yields or reactivity data?

- Methodological Answer :

- Systematic Replication : Reproduce reactions under standardized conditions (e.g., 50°C, 16 hr) to isolate variables like catalyst loading .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., debrominated derivatives) that reduce yields .

Q. How can hydrogen bonding and graph set analysis predict crystal packing behavior?

- Methodological Answer :

- Mercury CSD : Analyze intermolecular interactions (e.g., C–Br···π contacts) using the Cambridge Structural Database. Compare packing similarity scores (>80% indicates isostructurality) .

- Etter’s Rules : Apply graph theory to classify hydrogen-bonding patterns (e.g., chains vs. rings) for cocrystal design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.